molecular formula C14H15F3N6O B161068 Syk Inhibitor II CAS No. 726695-51-8

Syk Inhibitor II

Cat. No.: B161068
CAS No.: 726695-51-8
M. Wt: 340.30 g/mol
InChI Key: FQNFLNSVHWCZML-UHFFFAOYSA-N
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Description

Spleen tyrosine kinase inhibitor II is a cell-permeable, pyrimidine-carboxamide compound that selectively and reversibly blocks spleen tyrosine kinase in an ATP-competitive manner. This compound is known for its high selectivity towards spleen tyrosine kinase, making it a valuable tool in scientific research and potential therapeutic applications .

Mechanism of Action

Target of Action

Syk Inhibitor II primarily targets the Spleen Tyrosine Kinase (Syk) . Syk is a cytosolic non-receptor protein tyrosine kinase mainly expressed in hematopoietic cells . It plays a critical role in the B-cell receptor signaling pathway and is a key component in signal transduction from other immune receptors like Fc receptors and adhesion receptors .

Mode of Action

This compound is a cell-permeable, pyrimidine-carboxamide compound that selectively and reversibly blocks Syk . It does this in an ATP-competitive manner . The SH2 domains of Syk bind to immunoreceptor tyrosine-based activation motifs (ITAMs), leading to Syk activation . Following receptor engagement such as antigen binding or sIgM ligation in B cells, tyrosine residues are phosphorylated by Lyn, another Src-family non-receptor PTK . The phosphorylation on the tyrosine residues in Syk creates binding sites for CBL, VAV1, and phospholipase C-gamma, the regulators of B-cell receptor (BCR) signaling pathways .

Biochemical Pathways

This compound affects the BCR signaling pathway and other immune receptor signaling pathways . Syk, along with other BCR signaling molecules, Bruton tyrosine kinase (BTK), PI3K delta (PI3Kδ), and tumor necrosis factor (TNF) superfamily receptors, is also found to be involved in signal transduction independent from the BCR . These lead to an increase in second messenger IP3 which stimulates calcium ion mobilization .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , suggesting it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of Syk by this compound has several molecular and cellular effects. It has been shown to prevent FcεRI-mediated 5-HT release in RBL-2H3 cells . In the context of hematological malignancies, Syk inhibitors have shown promising results in clinical trials against B-cell malignancies, mainly chronic lymphoid leukemia . In acute myeloid leukemia (AML), SYK serves as a relay to an oncogenic transcriptional regulatory network (TRN) linked to NPM1, HOXA9, and MEIS1 helping to suppress myeloid progenitor maturation and promote proliferation .

Action Environment

Environmental factors can influence the action of this compound. For instance, in the context of Plasmodium falciparum malaria, Syk inhibitors block events by interacting with the Syk protein’s catalytic site . In the presence of Syk inhibitors, a marked decrease of band 3 Tyr phosphorylation is observed according to the increase of the drug’s concentration . This suggests that the concentration of this compound and the presence of other molecules in the cellular environment can influence its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spleen tyrosine kinase inhibitor II involves the preparation of a pyrimidine-carboxamide core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of spleen tyrosine kinase inhibitor II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Spleen tyrosine kinase inhibitor II undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Spleen tyrosine kinase inhibitor II has a wide range of scientific research applications:

    Chemistry: Used as a tool to study kinase signaling pathways and enzyme inhibition.

    Biology: Employed in cell signaling studies and to investigate the role of spleen tyrosine kinase in various cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases such as leukemia and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spleen tyrosine kinase inhibitor II is unique due to its high selectivity and reversible inhibition of spleen tyrosine kinase. This selectivity minimizes off-target effects and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNFLNSVHWCZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726695-51-8
Record name Syk inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726695518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Syk Inhibitor II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY3UC4XFH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Syk Inhibitor II, and what are its downstream effects in chronic lymphocytic leukemia (CLL)?

A1: this compound targets spleen tyrosine kinase (SYK), a crucial component of the B-cell receptor (BCR) signaling pathway. [, ] In CLL, SYK is often overexpressed and contributes to apoptosis resistance. [, ] this compound effectively reduces the phosphorylation of SYK downstream targets, including PLCγ2, STAT3, and ERK1/2, ultimately leading to apoptosis in CLL cells. [, ]

Q2: How does this compound compare to other SYK inhibitors in terms of its efficacy in CLL cells?

A2: Research indicates that this compound demonstrates potent cytotoxic effects on primary CLL cells, even surpassing the effects observed with other SYK inhibitors like piceatannol and R406. [] Notably, this compound exhibits limited impact on the viability of healthy B cells, suggesting a degree of selectivity for cancerous cells. []

Q3: Are there any prognostic factors that might predict a patient's response to this compound?

A3: Studies have shown that the cytotoxic effects of this compound are more pronounced in CLL cases with unmutated immunoglobulin heavy chain variable region (IGHV) genes and those expressing ZAP70. [] Furthermore, a correlation exists between SYK protein expression levels and the effectiveness of SYK inhibitors, suggesting that SYK protein levels could serve as a potential biomarker for predicting treatment response. []

Q4: Could combining this compound with existing CLL therapies improve treatment outcomes?

A4: Preclinical studies suggest that combining this compound with fludarabine, a standard chemotherapeutic agent for CLL, results in significantly enhanced cytotoxicity compared to fludarabine alone. [] This synergistic effect highlights the potential of combination therapies incorporating this compound for improving treatment outcomes in CLL.

Q5: Has this compound demonstrated activity in other cell types besides CLL cells?

A5: Research shows that this compound effectively inhibits IL-4-induced functions in human neutrophils by interfering with the association between SYK and IL-4Rα. [, ] This finding suggests a broader potential for this compound in targeting SYK activity in various cell types and disease contexts.

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